molecular formula C8H7NO3 B1613277 2-Acetylisonicotinic acid CAS No. 25028-33-5

2-Acetylisonicotinic acid

Cat. No. B1613277
CAS RN: 25028-33-5
M. Wt: 165.15 g/mol
InChI Key: PGIRCPYOUBOWQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Acetylisonicotinic acid is a chemical compound with the molecular formula C8H7NO3 and a molecular weight of 165.15 . It is also known as 2-acetyl-4-Pyridinecarboxylic acid .


Molecular Structure Analysis

The molecular structure of this compound consists of 8 carbon atoms, 7 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 165.15 and a density of 1.303g/cm3 . Its boiling point is 444.408ºC at 760 mmHg . More specific physical and chemical properties such as hardness, malleability, solubility, electrical conductivity, melting point, and boiling point can be determined through further analysis .

Scientific Research Applications

Biotransformation in Pharmaceutical Synthesis

2-Acetylisonicotinic acid is involved in biotransformation processes for the synthesis of various pharmaceuticals. For instance, in the study by Jin et al. (2011), a strain identified as Rhodococcus erythropolis ZJB-09149 was used to transform 2-chloro-3-cyanopyridine into 2-chloronicotinic acid, a precursor in pesticide and medicine synthesis. This transformation was enabled by the strain's nitrile hydratase and amidase (Jin et al., 2011).

Role in Drug Delivery Systems

This compound derivatives play a significant role in drug delivery systems. For example, hyaluronic acid, which consists of N‐acetyl‐d‐glucosamine and β‐glucoronic acid, is used in topical applications for delivering drugs to the skin. This compound has found applications in treating various skin conditions due to its biocompatibility and protective properties (Brown & Jones, 2005).

Application in Agrochemical Synthesis

In agrochemical production, this compound derivatives are used as building blocks. Zheng et al. (2018) describe the use of an amidase from Pantoea sp. for the biocatalytic hydrolysis of chlorinated nicotinamides, a process vital for producing 2-chloronicotinic acid, an important component in agrochemicals (Zheng et al., 2018).

Synthesis of Medical Antibiotics and Cardiovascular Drugs

2-Chloronicotinic acid and its derivatives, synthesized from this compound, are crucial intermediates in creating medical antibiotics and anti-cardiovascular drugs. Zhao et al. (2017) highlighted a synthetic method for creating 2-morpholinonicotinic acid, which is vital in the synthesis of these drugs (Zhao et al., 2017).

In Nootropic and Cognitive Enhancers

The compound has been explored in the context of cognitive enhancement. Stough et al. (2011) conducted a study on nutrient-based nootropics, suggesting potential cognitive benefits in environments requiring enhanced cognition (Stough et al., 2011).

Environmental Monitoring

This compound derivatives are used in environmental monitoring. Subhani et al. (2020) developed a method for determining acetamiprid and its metabolite 6-chloronicotinic acid in environmental samples. This study underscores the role of these compounds in environmental science (Subhani et al., 2020).

Antiviral Drug Synthesis

In antiviral drug production, derivatives of this compound, such as N-Acetyl-d-neuraminic acid, have been used in synthesizing drugs like zanamivir, an anti-influenza medication (Tao et al., 2010; Zhang et al., 2010).

Safety and Hazards

While specific safety and hazard information for 2-Acetylisonicotinic acid is not available, it’s important to handle all chemical substances with care, avoiding contact with eyes, skin, and avoiding inhalation or ingestion .

properties

IUPAC Name

2-acetylpyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO3/c1-5(10)7-4-6(8(11)12)2-3-9-7/h2-4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGIRCPYOUBOWQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=NC=CC(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70624772
Record name 2-Acetylpyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70624772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

25028-33-5
Record name 2-Acetylpyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70624772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Acetylisonicotinic acid
Reactant of Route 2
2-Acetylisonicotinic acid
Reactant of Route 3
Reactant of Route 3
2-Acetylisonicotinic acid
Reactant of Route 4
Reactant of Route 4
2-Acetylisonicotinic acid
Reactant of Route 5
Reactant of Route 5
2-Acetylisonicotinic acid
Reactant of Route 6
Reactant of Route 6
2-Acetylisonicotinic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.